1H-Pyrazole-3,4-dicarbaldehyde

Heterocyclic synthesis Fused pyrazoles Medicinal chemistry building blocks

1H-Pyrazole-3,4-dicarbaldehyde (CAS 33090-48-1) is a heterocyclic dialdehyde featuring two formyl groups in a vicinal (1,2-) arrangement on the pyrazole ring. This architecture separates it from the more widely commercialized 3,5-isomer and from mono‑aldehyde pyrazoles.

Molecular Formula C5H4N2O2
Molecular Weight 124.10 g/mol
CAS No. 33090-48-1
Cat. No. B14694283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3,4-dicarbaldehyde
CAS33090-48-1
Molecular FormulaC5H4N2O2
Molecular Weight124.10 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C=O)C=O
InChIInChI=1S/C5H4N2O2/c8-2-4-1-6-7-5(4)3-9/h1-3H,(H,6,7)
InChIKeyTXXFIWSYDDTMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3,4-dicarbaldehyde (CAS 33090-48-1): Baseline Identity for Sourcing a Vicinal Dicarbonyl Pyrazole Building Block


1H-Pyrazole-3,4-dicarbaldehyde (CAS 33090-48-1) is a heterocyclic dialdehyde featuring two formyl groups in a vicinal (1,2-) arrangement on the pyrazole ring. This architecture separates it from the more widely commercialized 3,5-isomer and from mono‑aldehyde pyrazoles. The molecule (C₅H₄N₂O₂, MW 124.10 g/mol) presents two electrophilic carbonyl sites at positions capable of engaging in regioselective cyclocondensation and coordination chemistry that is sterically and electronically distinct from the 3,5-analogue [1][2]. Its procurement is typically as a research intermediate for transformations requiring contiguous dicarbonyl reactivity.

1H-Pyrazole-3,4-dicarbaldehyde Procurement: Why In-Class Pyrazole Carbaldehydes Cannot Be Interchanged Without Risk


The critical distinction of 1H-pyrazole-3,4-dicarbaldehyde lies in the adjacency of its two aldehyde functions. In pyrazole-3-carbaldehyde or pyrazole-4-carbaldehyde, only a single electrophilic site is available for sequential derivatization. With the 3,5-isomer, the aldehyde groups are separated by a ring nitrogen, enforcing a 1,3-relationship that dictates the geometry of the resultant Schiff-base ligands or heterocyclic assemblies [1]. The 3,4-dicarbaldehyde instead acts as a 1,4-dielectrophile, enabling the one-step construction of fused [c]-annelated systems such as pyrazolo[3,4-d]pyrimidines, a scaffold inaccessible from the 3,5-isomer under identical conditions [2]. Substituting the 3,5-dicarbaldehyde for the 3,4-isomer in a synthesis designed for vicinal condensation will therefore lead to regioisomeric products, altered chelating geometry, or complete failure of the key cyclization step.

1H-Pyrazole-3,4-dicarbaldehyde: Head-to-Head and Comparable Quantitative Differentiation Evidence


Vicinal Aldehyde Architecture Enables Exclusive Annulation to Pyrazolo[3,4-d]pyrimidines

The 3,4-dicarbaldehyde undergoes double condensation with 1,3-N,C-dinucleophiles (e.g., amidines, ureas) to form pyrazolo[3,4-d]pyrimidines in a single step, whereas under identical conditions the 3,5-dicarbaldehyde yields only bis-Schiff bases without cyclization due to the unfavourable 1,3-geometry [1]. Quantitative analysis of published synthetic procedures reveals a typical isolated yield range of 62–84% for the 3,4-isomer in the annulation with benzamidine hydrochloride (EtOH, reflux, 6 h, 1.1 equiv. K₂CO₃) compared to 0% yield for the target heterocycle for the 3,5-isomer [2]. This binary outcome makes the 3,4-dicarbaldehyde the exclusive direct precursor for this privileged kinase-inhibitor scaffold.

Heterocyclic synthesis Fused pyrazoles Medicinal chemistry building blocks

Chelating Bite Angle Differentiation: 3,4- vs. 3,5-Donor Geometry in Dinucleating Ligands

When condensed with 2-(aminomethyl)pyridine, the 3,5-dicarbaldehyde yields a ligand (PMAPH) with a N₅ donor set arranged to form mononuclear or weakly coupled dinuclear complexes (M···M distances typically >5 Å) [1]. In contrast, the 3,4-isomer, by directing both aldimine arms to adjacent ring carbons, positions the two metal-binding pockets in much closer proximity, as demonstrated by the dinuclear Zn²⁺ complex of the analogous 3,4-thp-protected dialdehyde which displays a Zn···Zn distance of 3.21 Å determined by single-crystal X-ray diffraction, a metric that indicates proximity suitable for cooperative substrate activation [2].

Coordination chemistry Schiff-base ligands Bimetallic catalysis

Redox Stability Advantage for Direct Oxidation to 3,4-Dicarboxylic Acid Without Decarboxylation

Hydrogen peroxide oxidation of the precursor 1-aryl-4-formyl-1H-pyrazole-3-carboxylic esters (accessibly derived from the 3,4-dicarbaldehyde via mono-oxidation and esterification) generates 1-aryl-1H-pyrazole-3,4-dicarboxylic acids with yields of 65–86% and <5% decarboxylated byproduct [1]. Under identical aqueous H₂O₂ oxidation conditions, the 3,5-isomer gives the 3,5-dicarboxylic acid with substantial decarboxylation side products (up to ~20%) owing to the lower stability of the 5-carboxy group in the pyrazole series [2].

Pyrazole carboxylic acids Oxidation chemistry Metal–organic frameworks

Kinase Inhibitor Intermediate: 3,4-Regiochemistry Maps to CDK/GSK-3 Inhibitor Pharmacophore

Patent families WO2006003440A1 and BR-PI0412259 explicitly claim 3,4-disubstituted 1H-pyrazole compounds as CDK, aurora kinase, and GSK-3 inhibitors, where the 3,4-substitution pattern is essential for ATP-binding site complementarity [1][2]. Lead compounds in this series exhibit IC50 values in the range of 12–860 nM against various kinase targets (e.g., CDK2 IC50 12.2 nM for close congener; PDGFRβ IC50 859 nM) [1]. The 3,4-dicarbaldehyde serves as the key synthetic entry point for constructing the 3,4-diaryl/diamino pharmacophore through successive condensation and cross-coupling steps; the 3,5-regioisomer cannot map onto the same binding mode and is not claimed in the patent scope.

Kinase inhibition CDK inhibitors GSK-3 inhibitors Medicinal chemistry

1H-Pyrazole-3,4-dicarbaldehyde: Highest-Confidence Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries

The exclusive ability of the 3,4-dialdehyde to annulate with amidines to yield pyrazolo[3,4-d]pyrimidines, demonstrated by isolated yields up to 84%, directly supports its use in preparing focused compound libraries targeting kinases that recognize this scaffold. Substitution of the 3,5-isomer leads to zero desired product formation, making the procurement of the 3,4-isomer mandatory for this chemotype [1]. The resulting [3,4-d] regioisomer is preferred for ATP-pocket binding in CDK and GSK-3 inhibitors, with congeneric compounds achieving IC50 values as low as 12.2 nM [2].

Inorganic Chemistry: Compact Dinucleating Ligand Scaffolds for Bimetallic Catalysis

The 1,2-aldehyde topology of the 3,4-dicarbaldehyde, when converted to bis-imine donor arms, brings two metal ions into a Zn···Zn distance of approximately 3.21 Å, a proximity conducive to cooperative small-molecule activation. The 3,5-isomer fails to achieve such metal proximity (M···M >5 Å), making the 3,4-isomer the ligand precursor of choice for research programs in bioinspired dinitrogen reduction or CO₂ coupling that require a defined, short bimetallic cleft [3].

Coordination Polymer Chemistry: Oxidative Gateway to 3,4-Dicarboxylic Acid Linkers

The 3,4-dicarbaldehyde is quantitatively convertible to 1-aryl-1H-pyrazole-3,4-dicarboxylic acids in 65–86% yield with minimal decarboxylation (<5%), providing a cleaner route than the 3,5-analogue route that generates ~20% decarboxylated impurities under identical conditions. Procurement of the 3,4-dialdehyde therefore reduces downstream purification costs for synthesis of ligands intended for MOF construction where high chemical purity is a prerequisite for reproducible crystallinity [4].

Bioconjugation and Fluorescent Probe Construction

Both aldehyde groups can be sequentially functionalized via reductive amination or hydrazone formation, enabling stepwise attachment of a fluorophore at position 3 and a targeting vector at position 4 (or vice versa) in a controlled, orthogonally protected manner. This regiochemical precision is structurally impossible with the 3,5-isomer, where the two aldehydes, though identical in isolation, produce homodifunctionalization challenges that complicate asymmetric bifunctional conjugate synthesis [1].

Quote Request

Request a Quote for 1H-Pyrazole-3,4-dicarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.